4-[4-(propan-2-yl)phenoxy]benzoic acid
Description
4-[4-(Propan-2-yl)phenoxy]benzoic acid is a benzoic acid derivative characterized by a phenoxy group substituted with a branched alkyl chain (propan-2-yl) at the para position of the benzene ring. The compound’s structure consists of two aromatic rings connected via an ether linkage, with a carboxylic acid functional group at the para position of the benzoic acid moiety. This structural configuration confers unique physicochemical properties, including moderate lipophilicity due to the propan-2-yl group and acidity from the carboxylic acid (pKa ~4.2–4.5, typical for benzoic acids) .
Properties
CAS No. |
158769-82-5 |
|---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Selection
The most widely reported method involves nucleophilic displacement of a halogenated benzoic acid derivative by 4-isopropylphenol. For example, 4-chlorobenzoic acid reacts with 4-isopropylphenol in polar aprotic solvents (e.g., sulfolane, DMF) under alkaline conditions. The base deprotonates the phenolic hydroxyl group, generating a phenoxide ion that attacks the electron-deficient aromatic ring of 4-chlorobenzoic acid (Figure 1).
Reaction Conditions:
Example Protocol (Adapted from):
-
Combine 4-chlorobenzoic acid (158.7 g, 1.0 mol), 4-isopropylphenol (150.2 g, 1.1 mol), and NaOH (78 g, 1.95 mol) in sulfolane (530 g).
-
Heat to 150°C under reflux with a Dean-Stark trap for water removal.
-
After 24 hours, cool to 30°C, dilute with water (500 mL), and acidify with HCl to pH 1.
-
Recrystallize from ethanol (95%) to obtain 190.7 g (89% yield) of product, purity 99.5%.
Challenges and Solutions:
-
Steric Hindrance: The isopropyl group reduces nucleophilicity; elevated temperatures (≥150°C) improve kinetics.
-
Byproducts: Unreacted 4-chlorobenzoic acid (<0.5% residual) is minimized via extended reaction times.
Ullmann Coupling: Transition Metal-Catalyzed Ether Formation
Copper-Mediated Cross-Coupling
Ullmann-type reactions enable coupling of 4-iodobenzoic acid with 4-isopropylphenol using CuI (10 mol%) and 1,10-phenanthroline in DMF at 120°C. This method avoids harsh bases but requires inert atmospheres.
Optimized Parameters:
-
Catalyst System: CuI (10 mol%), 1,10-phenanthroline (20 mol%)
-
Solvent: DMF, 120°C, 12 hours
Advantages:
-
Tolerance for electron-withdrawing groups on the aryl halide.
Oxidative Methods: From Methyl Precursors
Catalytic Oxidation of 4-[4-(Propan-2-yl)Phenoxy]Toluene
Air or oxygen oxidation of methyl-substituted precursors using cobalt(II) acetate (0.5 wt%) and manganese(II) acetate (0.5 wt%) in acetic acid at 130°C provides moderate yields.
Typical Procedure:
-
Dissolve 4-[4-(propan-2-yl)phenoxy]toluene (276 g) in acetic acid (850 mL) with Co(OAc)₂ (12.5 g) and Mn(OAc)₂ (12.5 g).
-
Bubble oxygen at 1.5 kg/cm² pressure, 130°C, for 12 hours.
-
Cool, filter, and recrystallize from acetic acid to yield 224 g (73%).
Limitations:
Comparative Analysis of Synthetic Routes
Key Observations:
-
Nucleophilic substitution offers the highest yield and lowest cost, making it industrially preferred.
-
Ullmann coupling is superior for acid-sensitive substrates but incurs higher catalyst costs.
-
Oxidation routes are limited by precursor availability and side reactions.
Industrial-Scale Process Design
Chemical Reactions Analysis
Types of Reactions
4-[4-(propan-2-yl)phenoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. Reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid, while nucleophilic substitutions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl groups.
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzoic acid moiety linked to a phenoxy group with an isopropyl substituent at the para position. This specific arrangement contributes to its distinct chemical behavior and potential applications.
- Molecular Formula : C16H16O3
- Molecular Weight : 256.296 g/mol
- CAS Number : 158769-82-5
Chemistry
In the field of chemistry, 4-[4-(propan-2-yl)phenoxy]benzoic acid serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Synthesis of Specialty Chemicals : It can be used as an intermediate in the production of specialty chemicals.
- Polymer Production : The compound is employed in the manufacture of polymers and resins due to its stability and reactivity.
Biology
The biological applications of this compound are particularly noteworthy:
- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in inflammatory pathways, suggesting potential therapeutic uses in treating inflammatory diseases.
- Receptor Binding : It acts as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways.
Industry
In industrial applications, this compound is utilized for:
- Production of Pharmaceuticals : Its structural properties make it suitable for developing pharmaceutical intermediates.
- Chemical Probes : The compound can be used for synthesizing chemical probes in biological research.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Antimicrobial Activity
A study demonstrated that the compound exhibited significant inhibitory effects against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Anti-inflammatory Research
Research explored its effects on inflammatory markers in vitro, revealing a dose-dependent reduction in pro-inflammatory cytokines, indicating potential use in anti-inflammatory therapies.
Cancer Cell Line Testing
In vitro assays showed that the compound induced apoptosis in specific cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.
Mechanism of Action
The mechanism of action of 4-[4-(propan-2-yl)phenoxy]benzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or receptor binding. The exact molecular targets and pathways depend on the specific application and context. For example, in anti-inflammatory applications, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzoic Acid Derivatives
*Calculated based on molecular formula.
Key Observations :
- Substituent Bulk and Lipophilicity: The propan-2-yl group in the target compound introduces moderate steric hindrance and lipophilicity, intermediate between linear alkyl chains (e.g., pentan-2-yl in ) and bulky aromatic substituents (e.g., 4-chlorobenzoyl in fenofibrate ).
- Biological Relevance: The absence of ester or amide groups (cf. fenofibrate and bezafibrate ) may limit the compound’s metabolic activation or receptor binding, as these groups are critical for fibrate drugs’ hypolipidemic activity.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Properties
*Predicted using ChemAxon and analogous data.
Key Observations :
- The propan-2-yl group increases logP compared to polar derivatives (e.g., 4-hydroxybenzoic acid ), suggesting improved membrane permeability but reduced aqueous solubility.
- Halogenated analogues (e.g., ) exhibit slightly lower logP due to the balance between electron-withdrawing effects and atomic mass.
Q & A
Q. What are the recommended synthetic routes for 4-[4-(propan-2-yl)phenoxy]benzoic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or ester hydrolysis. For example:
- Step 1 : React 4-hydroxybenzoic acid with 4-(propan-2-yl)phenol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to form the phenoxy linkage .
- Step 2 : Purify the product via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
- Optimization : Adjust reaction temperature (80–100°C), solvent polarity (DMF or THF), and stoichiometry (1:1.2 molar ratio of phenol to benzoic acid derivative) to improve yields. Monitor progress via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Analyze NMR for aromatic protons (δ 6.8–8.0 ppm) and isopropyl group signals (δ 1.2–1.4 ppm, doublet). NMR confirms carbonyl (C=O, ~170 ppm) and quaternary carbons .
- IR : Look for C=O stretch (~1680 cm) and O-H (carboxylic acid, ~2500–3300 cm) .
- Mass Spectrometry : Confirm molecular weight (calculated: 270.3 g/mol) via ESI-MS .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Avoid inhalation/ingestion; wash skin immediately with soap/water upon contact.
- Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for derivatives observed across different assays?
- Methodological Answer :
- Assay Validation : Standardize cell lines (e.g., HepG2 vs. HEK293) and control for pH/temperature variations.
- Dose-Response Curves : Use IC values from 3+ independent replicates to assess reproducibility.
- Structural Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the phenoxy ring may alter bioactivity) .
Q. What computational methods predict the reactivity of this compound in novel substitution reactions?
- Methodological Answer :
- DFT Calculations : Model transition states (e.g., B3LYP/6-31G* basis set) to predict regioselectivity in electrophilic substitutions.
- Molecular Docking : Screen interactions with biological targets (e.g., COX-2 enzyme) to guide derivative design .
Q. How to design experiments investigating pH-dependent solubility and its impact on bioavailability?
- Methodological Answer :
- Solubility Testing : Use shake-flask method at pH 1.2 (simulated gastric fluid) and 7.4 (blood pH). Measure via UV-Vis (λ = 260 nm).
- Permeability Assays : Perform Caco-2 cell monolayer studies to correlate solubility with intestinal absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
